molecular formula C17H17NO6 B5819239 Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate

Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate

Cat. No.: B5819239
M. Wt: 331.32 g/mol
InChI Key: DUKIAEDDARNWFN-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate is an organic compound with the molecular formula C17H17NO6 It is a derivative of benzoic acid and contains both methoxy and nitro functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate typically involves the esterification of 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

Major Products Formed

    Reduction: 4-[(4-methoxy-3-aminophenyl)methoxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in studies involving esterification and substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate can be compared to other similar compounds, such as:

    Ethyl 4-[(4-chloro-3-nitrophenyl)methoxy]benzoate: Contains a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.

    Ethyl 4-[(4-methoxy-3-aminophenyl)methoxy]benzoate:

    Ethyl 4-[(4-methoxy-3-nitrophenyl)ureido]benzoate: Contains a ureido group, which introduces additional hydrogen bonding capabilities and may affect its solubility and reactivity.

Properties

IUPAC Name

ethyl 4-[(4-methoxy-3-nitrophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-3-23-17(19)13-5-7-14(8-6-13)24-11-12-4-9-16(22-2)15(10-12)18(20)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKIAEDDARNWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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